molecular formula C10H11NO3 B057050 Ethyl 4-formamidobenzoate CAS No. 5422-63-9

Ethyl 4-formamidobenzoate

Cat. No. B057050
CAS RN: 5422-63-9
M. Wt: 193.2 g/mol
InChI Key: XXNAVWORVSFFAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 4-formamidobenzoate and related compounds often involves multiple synthesis routes, starting from specific precursors and utilizing various reagents to achieve the desired chemical structure. For instance, a new heterocyclic compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material, showcasing the intricate process of building complex molecules from simpler ones (L.-Z. Liu et al., 2019).

Molecular Structure Analysis

The molecular structure of Ethyl 4-formamidobenzoate and its derivatives has been extensively studied through various spectroscopic methods and quantum chemical calculations. Investigations into the compound's geometry, vibrational wavenumbers, and optimized geometrical parameters provide insights into its stability and reactivity (S. Muthu & E. Paulraj, 2013).

Chemical Reactions and Properties

Ethyl 4-formamidobenzoate participates in various chemical reactions, leading to the formation of compounds with significant biological activities. Its reactivity has been explored in the context of anti-cancer, hypolipidemic, and anti-rheumatic potentials, demonstrating the compound's versatility in medicinal chemistry applications (K. Baggaley et al., 1977; Y. Sherif & N. Hosny, 2014).

Physical Properties Analysis

The physical properties of Ethyl 4-formamidobenzoate, including its crystal structure and thermal stability, have been characterized to understand its behavior in different conditions. Crystallographic studies reveal the importance of hydrogen bonding in the compound's stability, while thermal analyses indicate its potential for various technological applications (K. Y. Yeong et al., 2018; Bei Wang et al., 2019).

Chemical Properties Analysis

The chemical properties of Ethyl 4-formamidobenzoate, including its reactivity with other molecules and its role in the synthesis of diverse chemical structures, are central to its applications in medicinal and materials science. Studies have shown its involvement in the synthesis of heterocyclic compounds and the exploration of its photophysical properties, highlighting its importance in the development of new materials and drugs (I. V. Ledenyova et al., 2018; M. Józefowicz et al., 2007).

Scientific Research Applications

  • Ultraviolet Light Absorbers : Ethyl 4-formamidobenzoate is used in the synthesis of N-substituted formamidines, which act as ultraviolet absorbers. These compounds are characterized for their UV–vis absorbance, fluorescence properties, and thermal stability (Wang et al., 2019).

  • Environmental Behavior and Photocatalytic Profile : As ethyl-4-aminobenzoate (Et-PABA), it is utilized in sunscreens and anesthetic ointments. A study investigated its environmental presence and transformation products, revealing its photocatalytic profile and toxicity reduction upon irradiation (Li et al., 2017).

  • Anti-Gastric Cancer Activity : A heterocyclic compound derived from ethyl 4-formamidobenzoate demonstrated in vitro anticancer activity against human gastric cancer cell lines (Liu et al., 2019).

  • Quantum Chemical Studies and Derivatives Synthesis : Ethyl 4-formamidobenzoate plays a role in the synthesis of various derivatives with potential pharmaceutical applications. Its involvement in the dimerization of benzoic acid and its derivatives is also of interest (Sainsbury).

  • Metabolism and Hydrolysis in Skin : The metabolism and hydrolysis of ethyl 4-formamidobenzoate, when used as a paraben in cosmetics and pharmaceuticals, have been studied. This research sheds light on its absorption and metabolic transformation in human and minipig skin (Jewell et al., 2007).

  • Antiparasitic Activity : Ethyl 4-formamidobenzoate is involved in the synthesis of compounds with antiparasitic activity, specifically against coccidial infections (Rogers et al., 1964).

  • Cytotoxic Activity : Carboxamide derivatives of ethyl 4-formamidobenzoate exhibit potent cytotoxicity against cancer cell lines, including murine leukemia and lung carcinoma (Deady et al., 2005).

  • Synthesis of Novel Compounds with Antitumor Activity : Ethyl 4-formamidobenzoate is used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects against cancer cell lines (Nassar et al., 2015).

  • Hypolipidemic Activity : Related compounds to ethyl 4-formamidobenzoate have been synthesized and evaluated for potential hypolipidemic activity in rats (Baggaley et al., 1977).

  • Local Anaesthetic Activity : The compound has been studied for its local anaesthetic activity, particularly in the synthesis of enantiomers of α- and β-methylprocaine (Bell & Fullick, 1985).

  • Anticancer Activity of Hydrazide-Hydrazones : Hydrazide-hydrazones derived from ethyl paraben, a compound closely related to ethyl 4-formamidobenzoate, have shown anticancer activity against liver cancer cell lines (Han et al., 2020).

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 4-formamidobenzoate-related compounds have been used in the synthesis of a wide range of trifluoromethyl heterocycles (Honey et al., 2012).

  • Glycerolipid Metabolism : Ethyl 4-benzyloxybenzoate, a compound similar to ethyl 4-formamidobenzoate, has been studied for its role in glycerolipid metabolism and its potential pharmacological importance (Fears et al., 1978).

  • Prolyl 4‐Hydroxylase Inhibition : The compound has been utilized as an inhibitor of prolyl 4‐hydroxylases, enzymes involved in collagen maturation and oxygen sensing, and studied for its iron-chelating properties (Wang et al., 2002).

Safety And Hazards

Ethyl 4-formamidobenzoate is classified as Acute Tox. 4 Oral - Skin Sens. 1A . The hazard statements associated with this compound are H302 - Harmful if swallowed, and H317 - May cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .

properties

IUPAC Name

ethyl 4-formamidobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-7H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNAVWORVSFFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279262
Record name ethyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-formamidobenzoate

CAS RN

5422-63-9
Record name 5422-63-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(formylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-FORMAMIDOBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wang, PZ Zhang, JM **a, AQ Jia… - Journal of Vinyl and …, 2019 - Wiley Online Library
… 1.3 equivalents of formic acid at 85C–90C, and then the formed water and formic acid were removed by distillation at 105C, the intermediate ethyl 4-formamidobenzoate (a) was …
Y Tian, Y Li, T Iyoda - Journal of Polymer Science Part A …, 2003 - Wiley Online Library
A series of novel polyisocyanide‐graft‐polystyrenes and polyisocyanide‐graft‐[polystyrene‐block‐poly(butyl acrylate)]s were synthesized through the grafting‐through and grafting‐from …
Number of citations: 10 onlinelibrary.wiley.com
V Kumar, S Dhawan, PS Girase, P Singh… - European Journal of …, 2021 - Wiley Online Library
… Ethyl 4-formamidobenzoate 20c (3 t): Using the experimental procedure EP-1, the product was obtained as white solid in 72 % yield. A mixture of rotamers is observed; 1 H NMR (400 …
J Wu, Y Zhang, J Yang, L Yu, S Zhang… - The Journal of …, 2023 - ACS Publications
A novel method for the synthesis of formamides through the decarboxylative N-formylation of amines with glyoxylic acid has been developed. This transformation provides an efficient …
Number of citations: 4 pubs.acs.org

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